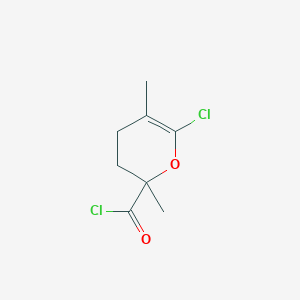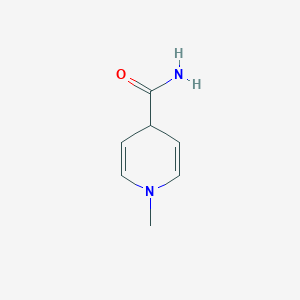
1-Methyl-1,4-dihydropyridine-4-carboximidic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1,4-dihydropyridine-4-carboximidic acid is a derivative of the 1,4-dihydropyridine family, which is known for its broad range of pharmacological properties. These compounds are analogues of NADH coenzymes and have significant applications in medicinal chemistry, particularly as calcium channel blockers for treating cardiovascular diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-1,4-dihydropyridine-4-carboximidic acid can be synthesized through a multi-component one-pot synthesis. This involves the reaction of aromatic aldehyde, dimedone or 1,3-cyclohexandione, ethyl acetoacetate or methyl acetoacetate, and ammonium acetate. The reaction is typically catalyzed by magnetite/chitosan at room temperature under mild conditions .
Industrial Production Methods: Industrial production of 1,4-dihydropyridine derivatives often employs green synthetic methodologies, including the use of microwaves, high-temperature reflux, ionic liquids, and various catalysts such as SiO2/HClO4, SiO2/NaHSO4, and metal triflates .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-1,4-dihydropyridine-4-carboximidic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur under various conditions, often involving halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce tetrahydropyridine derivatives .
Aplicaciones Científicas De Investigación
1-Methyl-1,4-dihydropyridine-4-carboximidic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Investigated for its potential as a calcium channel blocker, anti-tumor agent, and anti-diabetic agent.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-Methyl-1,4-dihydropyridine-4-carboximidic acid involves its interaction with calcium channels, leading to the inhibition of calcium influx into cells. This results in the relaxation of vascular smooth muscles and a subsequent decrease in blood pressure. The compound may also interact with other molecular targets, such as enzymes involved in metabolic pathways .
Comparación Con Compuestos Similares
Amlodipine: A well-known calcium channel blocker used to treat hypertension.
Nifedipine: Another calcium channel blocker with similar pharmacological properties.
Isradipine: Used for its vasodilatory effects in the treatment of high blood pressure.
Uniqueness: 1-Methyl-1,4-dihydropyridine-4-carboximidic acid is unique due to its specific structural features, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other 1,4-dihydropyridine derivatives .
Propiedades
Número CAS |
92777-76-9 |
|---|---|
Fórmula molecular |
C7H10N2O |
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
1-methyl-4H-pyridine-4-carboxamide |
InChI |
InChI=1S/C7H10N2O/c1-9-4-2-6(3-5-9)7(8)10/h2-6H,1H3,(H2,8,10) |
Clave InChI |
DIJRGMZNMCNEMX-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(C=C1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


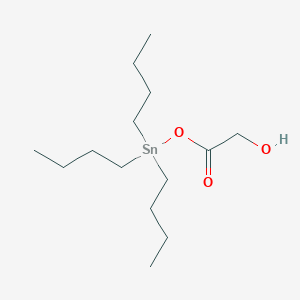

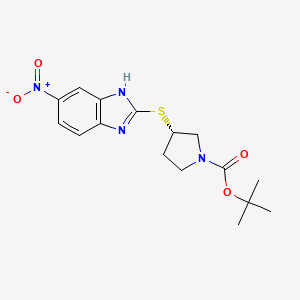
![2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13966007.png)
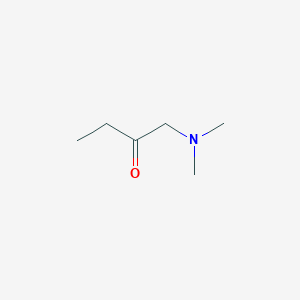



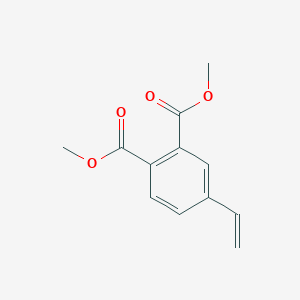
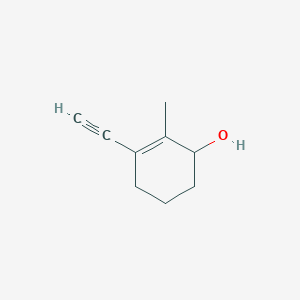
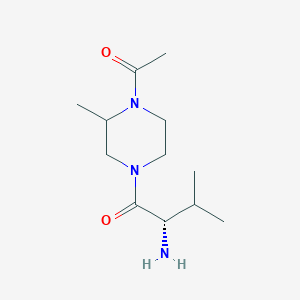
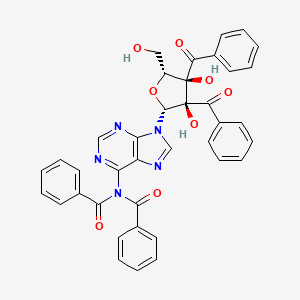
![(R)-1-(benzo[d]oxazol-2-yl)pyrrolidin-3-ol](/img/structure/B13966050.png)
